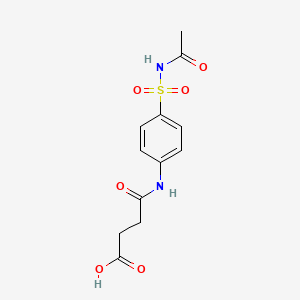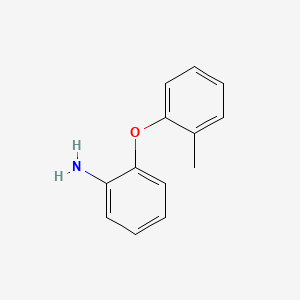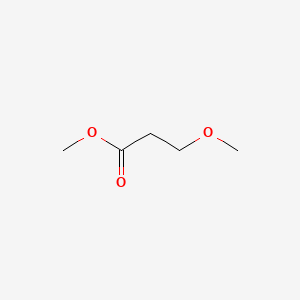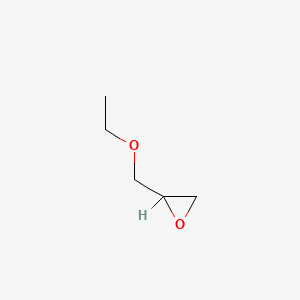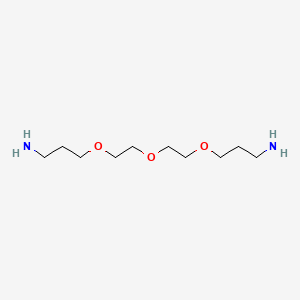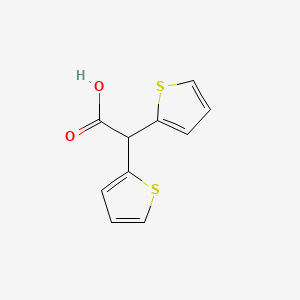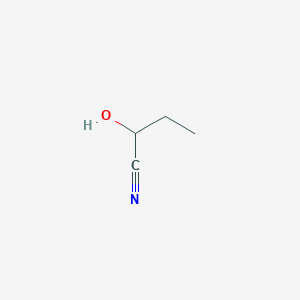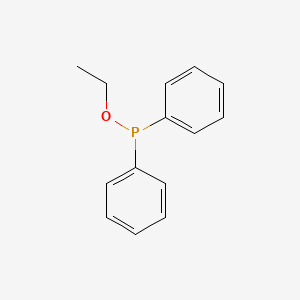![molecular formula C8H15N B1294527 Octahydro-1h-cyclopenta[b]pyridine CAS No. 51501-54-3](/img/structure/B1294527.png)
Octahydro-1h-cyclopenta[b]pyridine
Overview
Description
Octahydro-1h-cyclopenta[b]pyridine: is a bicyclic compound that features a cyclopentane ring fused to a piperidine ring. This compound is of significant interest due to its presence in various bioactive natural products and its potential applications in medicinal chemistry. The rigid structure of this compound makes it a valuable scaffold for the development of conformationally restricted analogues of biologically active molecules.
Mechanism of Action
Target of Action
Octahydro-1h-cyclopenta[b]pyridine is a conformationally restricted analogue of γ-aminobutyric acid (GABA), a chief neurotransmitter in mammals . Therefore, the primary targets of this compound are likely to be GABA receptors.
Mode of Action
This compound, as a GABA analogue, may interact with GABA receptors, mimicking the action of GABA . This interaction could lead to changes in the receptor’s conformation, affecting the flow of ions across the cell membrane and thus influencing neuronal activity.
Biochemical Pathways
Given its similarity to gaba, it can be inferred that this compound may influence the gabaergic system, affecting various neurological processes .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its influence on GABA receptors and the subsequent changes in neuronal activity . .
Biochemical Analysis
Biochemical Properties
Octahydro-1h-cyclopenta[b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, derivatives of this compound have been shown to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in many physiological processes . Additionally, this compound has been used in the design of local anesthetics and bone resorption inhibitors, indicating its versatile biochemical properties .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, as a conformationally restricted analogue of gamma-aminobutyric acid (GABA), this compound can modulate GABA-related activities, including GABA receptor binding and GABA uptake . These interactions can lead to changes in cellular signaling and metabolic pathways, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For instance, its interaction with nitric oxide synthase results in the inhibition of this enzyme, thereby reducing the production of nitric oxide . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular signaling and metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. For example, its interaction with nitric oxide synthase and other enzymes involved in GABA metabolism underscores its role in modulating metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites and exert its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell . For example, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules, thereby modulating its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diastereoselective Synthesis: One of the notable methods for synthesizing octahydro-1h-cyclopenta[b]pyridine involves a diastereoselective synthesis strategy. This method utilizes a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization.
Eight-Step Sequence: Another approach involves an eight-step sequence starting from 2,3-bis(chloromethyl)pyridine and a C1-binucleophile.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydro-1h-cyclopenta[b]pyridine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation over palladium catalysts to yield various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Fully or partially hydrogenated derivatives.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen or carbon atoms.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Discovery: Its rigid structure makes it a useful scaffold for designing lead-oriented compound libraries in drug discovery.
Industry:
Local Anesthetics: Derivatives of this compound have been explored for their potential as local anesthetics.
Bone Resorption Inhibitors: The compound has shown utility in the design of bone resorption inhibitors.
Comparison with Similar Compounds
Cyclopentane: A simpler monocyclic compound that lacks the additional piperidine ring.
Piperidine: A monocyclic compound with a six-membered nitrogen-containing ring.
Octahydro-1h-cyclopenta[c]pyridine: A similar bicyclic compound with a different ring fusion pattern.
Uniqueness: Octahydro-1h-cyclopenta[b]pyridine is unique due to its specific ring fusion pattern, which imparts distinct conformational rigidity. This rigidity is advantageous in the design of conformationally restricted analogues, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNWCWVQGCSQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965836 | |
| Record name | Octahydro-1H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51501-54-3 | |
| Record name | Octahydro-1H-cyclopenta[b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51501-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1H-1-pyrindine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51501-54-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octahydro-1H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-1H-1-pyrindine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


